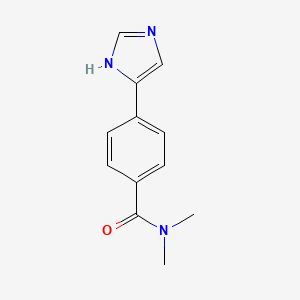

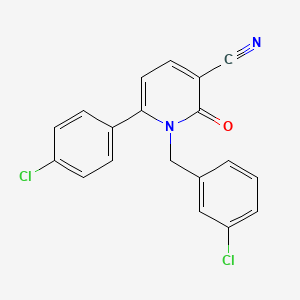

![molecular formula C24H24N2O3S B2575549 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954640-53-0](/img/structure/B2575549.png)

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound featuring a range of functional groups that make it an interesting subject for chemical research. This compound is part of the isoquinoline family, known for its diverse applications in medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. These steps include the formation of the tetrahydroisoquinoline core followed by the introduction of the ethylsulfonyl group and the biphenyl carboxamide moiety. Key reaction conditions include:

Formation of the Tetrahydroisoquinoline Core: : This is generally achieved through Pictet-Spengler reaction involving a β-phenylethylamine derivative and an aldehyde or ketone.

Introduction of Ethylsulfonyl Group: : Commonly, this involves the sulfonation using ethanesulfonyl chloride in the presence of a base like triethylamine.

Coupling with Biphenyl Carboxamide: : The final step typically involves an amide coupling reaction using biphenyl-4-carboxylic acid and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production often aims for high yield and purity and may involve:

Optimized Catalysis: : Using catalysts to enhance reaction rates and selectivity.

Flow Chemistry: : Employing continuous flow reactors for better control over reaction conditions.

Purification Techniques: : Utilizing advanced purification methods like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

The compound N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide undergoes various types of reactions:

Oxidation: : The ethylsulfonyl group can be oxidized to sulfone derivatives.

Reduction: : The carbonyl groups can be reduced to alcohols.

Substitution: : Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA (meta-chloroperoxybenzoic acid) under mild conditions.

Reduction: : LiAlH4 (Lithium Aluminium Hydride) or NaBH4 (Sodium Borohydride) in dry ether or alcohol.

Substitution: : Electrophilic aromatic substitution using reagents such as Br2 in the presence of a Lewis acid catalyst.

Major Products

The reactions typically yield a range of products:

Sulfonyl Oxidation: : Forms sulfone derivatives.

Carbonyl Reduction: : Leads to the formation of secondary alcohols.

Halogen Substitution: : Results in brominated or chlorinated biphenyl derivatives.

Scientific Research Applications

Chemistry

Synthetic Chemistry: : Used as intermediates in the synthesis of more complex organic molecules.

Catalysis Research: : Serving as ligands or substrates in catalytic systems.

Biology

Biochemical Probes: : Utilized in probing enzyme activities and pathways.

Drug Design: : Acting as lead compounds in drug discovery processes.

Medicine

Pharmaceutical Agents: : Potential use in creating new therapeutic agents targeting neurological disorders.

Diagnostics: : Incorporation into diagnostic tools for various diseases.

Industry

Material Science: : Applied in developing new materials with specific properties.

Chemical Manufacturing: : Used as a building block in the manufacturing of fine chemicals.

Mechanism of Action

The compound interacts with biological systems primarily through:

Molecular Targets: : Targets include specific enzymes, receptors, or ion channels.

Pathways: : Modulates pathways involved in neurotransmission, signal transduction, or metabolic processes.

Molecular Targets

Enzymes: : Inhibition or activation of key enzymes in metabolic pathways.

Receptors: : Binding to receptors such as GPCRs (G-protein coupled receptors) influencing cellular responses.

Pathways Involved

Neurotransmission: : Affecting the release or reuptake of neurotransmitters.

Signal Transduction: : Modulating intracellular signaling cascades.

Comparison with Similar Compounds

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide can be compared with other isoquinoline derivatives such as:

N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

N-(2-chloroethyl)-1,2,3,4-tetrahydroisoquinoline

N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline

Unique Properties

Ethylsulfonyl Group: : Provides specific reactivity and biological activity not found in other similar compounds.

Biphenyl Carboxamide Moiety: : Enhances binding affinity and specificity towards molecular targets.

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-15-14-20-12-13-23(16-22(20)17-26)25-24(27)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYXUKKXLIYQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

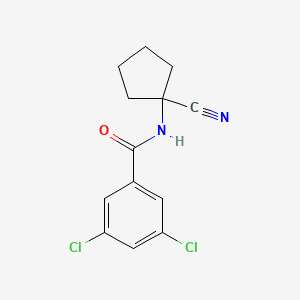

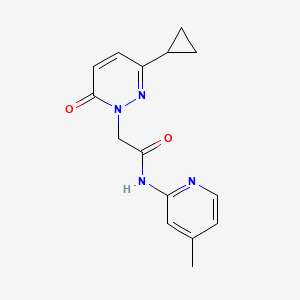

![1-(4-chlorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2575466.png)

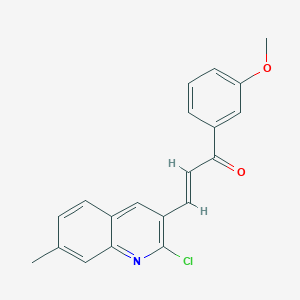

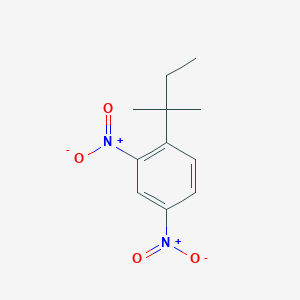

![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)

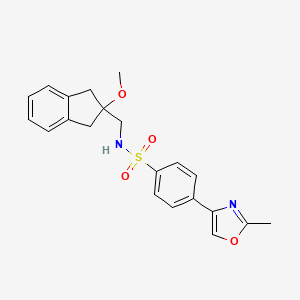

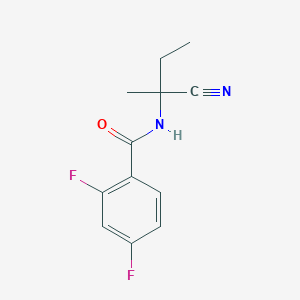

![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)

![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)